

Broussonin E: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Broussonin E	
Cat. No.:	B15605827	Get Quote

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Abstract

Broussonin E is a naturally occurring phenolic compound isolated from the branches of Broussonetia papyrifera and the barks of Broussonetia kanzinoki. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Properties

Broussonin E is classified as a phenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	5-[3-(2-hydroxy-4- methoxyphenyl)propyl]-2- methoxyphenol	[3]
Molecular Formula	C17H20O4	[1][2][3][4]
Molecular Weight	288.34 g/mol	[3][5]
CAS Number	90902-21-9	[1][2][4]
Physical Description	Powder	[1][2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Biological Activity: Anti-inflammatory Properties

Broussonin E has demonstrated significant anti-inflammatory activity in in vitro models. Specifically, it has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[1][6]

Inhibition of Pro-inflammatory Mediators

Broussonin E effectively reduces the production of key pro-inflammatory cytokines and enzymes. This inhibitory effect is dose-dependent.

Pro-inflammatory Mediator	Effect of Broussonin E
Tumor Necrosis Factor-alpha (TNF-α)	Inhibition
Interleukin-1beta (IL-1β)	Inhibition
Interleukin-6 (IL-6)	Inhibition
Cyclooxygenase-2 (COX-2)	Inhibition
Inducible Nitric Oxide Synthase (iNOS)	Inhibition

Enhancement of Anti-inflammatory Mediators



Concurrently with the suppression of pro-inflammatory molecules, **Broussonin E** enhances the expression of anti-inflammatory mediators, promoting a shift towards an anti-inflammatory M2 macrophage phenotype.

Anti-inflammatory Mediator	Effect of Broussonin E
Interleukin-10 (IL-10)	Enhancement
CD206 (Mannose Receptor)	Enhancement
Arginase-1 (Arg-1)	Enhancement

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of **Broussonin E** are mediated through the modulation of key intracellular signaling pathways. It simultaneously inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway and enhances the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[1][6]

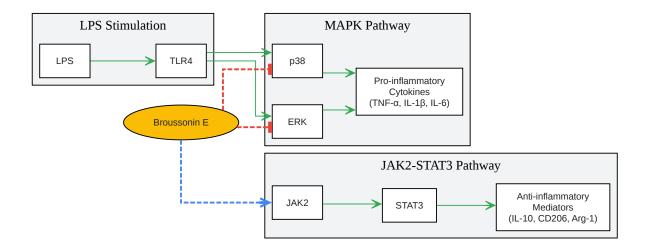
Inhibition of the MAPK Pathway

Broussonin E has been shown to inhibit the LPS-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, two key components of the MAPK signaling cascade that are crucial for the production of pro-inflammatory cytokines.[1][6]

Activation of the JAK2-STAT3 Pathway

In contrast to its effect on the MAPK pathway, **Broussonin E** activates the JAK2-STAT3 signaling pathway. This activation is critical for its ability to promote the expression of anti-inflammatory mediators. The pro-M2 polarization effect of **Broussonin E** is abolished by inhibitors of the JAK2-STAT3 pathway.[1][6]





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Broussonin E's dual modulation of MAPK and JAK2-STAT3 pathways.

Experimental Protocols

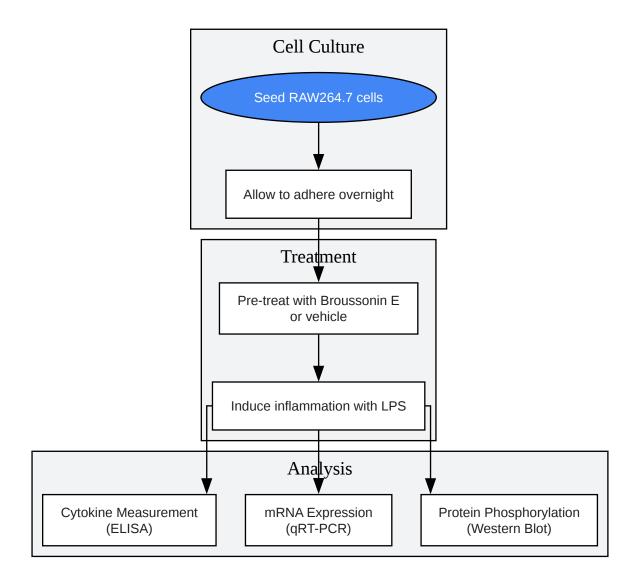
The following protocols are based on the methodologies described in the key cited literature for the investigation of **Broussonin E**'s anti-inflammatory effects.

Cell Culture and Treatment

- Cell Line: RAW264.7 murine macrophage cell line.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37 °C in a humidified atmosphere of 5% CO₂.
- Treatment:
 - Cells are seeded in appropriate culture plates and allowed to adhere overnight.



- Cells are pre-treated with varying concentrations of Broussonin E (or vehicle control, e.g., DMSO) for a specified period (e.g., 1 hour).
- Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 μg/mL) and incubating for the desired time (e.g., 24 hours for cytokine measurements, or shorter times for signaling protein phosphorylation analysis).



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